2-Methyl-1-naphthaldehyde
Overview
Description
2-Methyl-1-naphthaldehyde is a derivative of naphthaldehyde, which is a naphthalene molecule with an aldehyde functional group. The compound is of interest due to its potential applications in the synthesis of various chemical sensors, Schiff bases, and other organic compounds. It serves as a versatile building block in supramolecular chemistry and molecular recognition due to its functional groups that can act as hydrogen bond donors and acceptors .
Synthesis Analysis
The synthesis of derivatives of 2-hydroxy-1-naphthaldehyde has been explored in several studies. For instance, a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde has been synthesized and characterized, indicating the versatility of naphthaldehyde derivatives in forming complex structures with metals . Additionally, a novel hybrid catalyst has been used to synthesize 1-(benzothiazolylamino)methyl-2-naphthol derivatives from aromatic aldehydes, β-naphthol, and 2-aminobenzothiazole, demonstrating the reactivity of naphthaldehyde derivatives in multi-component condensation reactions .
Molecular Structure Analysis
The molecular structure of naphthaldehyde derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde exhibits a non-planar structure with keto-amino tautomerism, and its Cu(II) and Co(II) complexes form one-dimensional chains through weak intermolecular interactions . The structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone has also been investigated, revealing a strong intramolecular hydrogen bond and deviations in bond angles around the sulfur atom .
Chemical Reactions Analysis
Naphthaldehyde derivatives participate in various chemical reactions, including condensation and methylation. The methylation of 2,3-dihydroxy-1-naphthaldehyde selectively etherifies the chelated 2-hydroxy group, showcasing the regioselectivity under conformational control . The synthesis of 1-(benzothiazolylamino)methyl-2-naphthols in water using sodium dodecyl sulfate as a catalyst further exemplifies the reactivity of these compounds in environmentally friendly conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthaldehyde derivatives are influenced by their molecular structure. The Schiff base ligand and its metal complexes exhibit π-stacking and weak intermolecular interactions, which could affect their solubility and stability . The strong intramolecular hydrogen bond in 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone suggests a high degree of rigidity and potential for specific interactions in biological systems . The versatility of 2-hydroxy-1-naphthaldehyde as a building block for sensors is attributed to its ability to form hydrogen bonds and undergo various mechanistic pathways .
Scientific Research Applications
Fluorescence and Intersystem Crossing Studies
Research has explored the fluorescence and intersystem crossing characteristics of naphthaldehydes, including 2-methyl-1-naphthaldehyde derivatives. For instance, Kitamura and Baba (1975) investigated absorption and fluorescence spectra, along with fluorescence and phosphorescence quantum yields and lifetimes of 1-and 2-naphthaldehyde and their derivatives in rigid glass solution. Their findings revealed that upon formation of a hydrogen bond with ethyl alcohol, 2-naphthaldehyde and 2-acetonaphthone become fluorescent, suggesting significant implications for understanding radiationless transition theories in these compounds (Kitamura & Baba, 1975).
Solid-Liquid Equilibrium in Ternary Systems
Yu et al. (2019) conducted a study on the solubility of 2-methyl-1,4-naphthoquinone and its by-product 2-naphthaldehyde in binary and ternary systems, including ethanol. This research is crucial for understanding the behavior of these compounds in various solvents, which can have practical applications in the separation process and formulation of these chemicals (Yu et al., 2019).
Development of Fluorescent Chemosensors
A significant area of research involving 2-methyl-1-naphthaldehyde is in the development of fluorescent chemosensors. Sun et al. (2018) synthesized a 2-hydroxy-1-naphthaldehyde-based chemosensor for selective detection of aluminum ions. Their study demonstrated the potential of using such chemosensors in various applications, including environmental monitoring and biochemical assays (Sun et al., 2018).
Synthesis and Structural Analysis
Özbek et al. (2009) synthesized 2-Hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone and investigated its structure through various spectroscopic techniques. Such studies are crucial for understanding the structural properties and potential applications of naphthaldehyde derivatives in various fields, including materials science and pharmaceuticals (Özbek et al., 2009).
Applications in Supramolecular Chemistry
Das and Goswami (2017) highlighted the use of 2-Hydroxy-1-naphthaldehyde as a building block in the development of sensors in supramolecular chemistry and molecular recognition. This research underscores the versatility of naphthaldehyde derivatives in creating sensors for various cations and anions, demonstrating their wide-ranging applications in chemistry and biochemistry (Das & Goswami, 2017).
Safety And Hazards
properties
IUPAC Name |
2-methylnaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZTPUQHUFMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398925 | |
Record name | 2-Methyl-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-naphthaldehyde | |
CAS RN |
35699-44-6 | |
Record name | 2-Methyl-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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